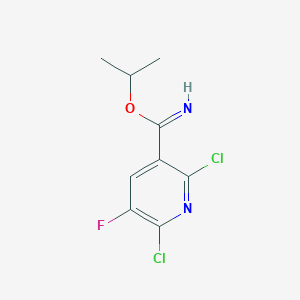
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate: is a chemical compound with the molecular formula C9H9Cl2FN2O and a molecular weight of 251.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and an isopropyl ester group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate typically involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
科学研究应用
Chemistry: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
作用机制
The mechanism of action of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carboxamide
- 2,6-Dichloro-5-fluoropyridine-3-carboxylate
Comparison: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is unique due to the presence of the isopropyl ester group, which imparts different chemical properties and reactivity compared to its analogs. The ester group enhances its solubility in organic solvents and influences its interaction with biological targets .
属性
分子式 |
C9H9Cl2FN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC 名称 |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboximidate |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)15-9(13)5-3-6(12)8(11)14-7(5)10/h3-4,13H,1-2H3 |
InChI 键 |
OJSNGZRFCIDQBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=N)C1=CC(=C(N=C1Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





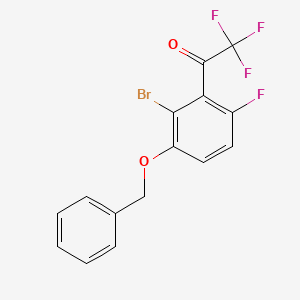
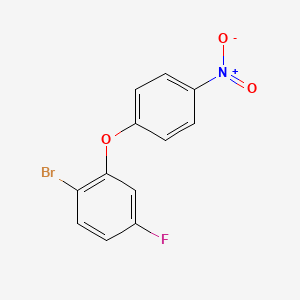

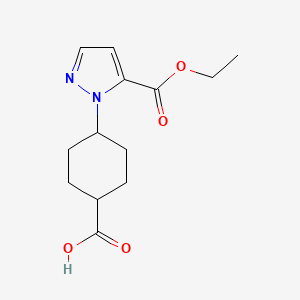
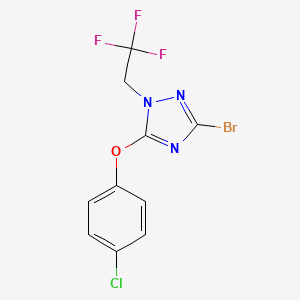
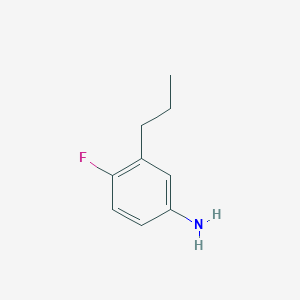
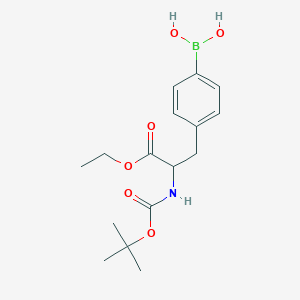
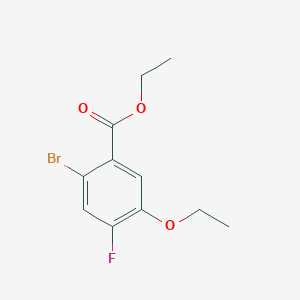
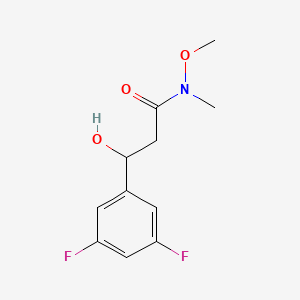

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
